molecular formula C8H6N3O2+ B12323234 1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione

1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione

Cat. No.: B12323234
M. Wt: 176.15 g/mol
InChI Key: GAUJLTSOMJQLGB-UHFFFAOYSA-N
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Description

1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a methyl group attached to the nitrogen atom and a dione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione can be achieved through multicomponent reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable diketone in the presence of a catalyst can yield the desired compound . The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield reduced forms of the compound, which may have different properties and applications.

    Substitution: The methyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione stands out due to its unique combination of a pyridine and pyrazine ring, along with the presence of a methyl group and dione functionality. This structural uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C8H6N3O2+

Molecular Weight

176.15 g/mol

IUPAC Name

1-methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione

InChI

InChI=1S/C8H6N3O2/c1-11-5-3-2-4-9-6(5)10-7(12)8(11)13/h2-4H,1H3/q+1

InChI Key

GAUJLTSOMJQLGB-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=NC2=NC(=O)C1=O

Origin of Product

United States

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